molecular formula C27H20N4O4 B11535177 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate CAS No. 310875-97-9

2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11535177
CAS No.: 310875-97-9
M. Wt: 464.5 g/mol
InChI Key: IFIIFYFDFLHCBW-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical substitution rules. The base structure is benzoic acid, modified by esterification and functional group additions:

  • Parent chain identification : The central benzoate ester group (3-methylbenzoate) serves as the parent structure.
  • Substituent prioritization :
    • A nitro group (-NO₂) occupies position 2 on the phenyl ring.
    • At position 4, an iminomethyl group (-CH=N-) connects to a 4-phenyldiazenylphenyl moiety.
  • Stereochemical descriptors : Both the diazenyl (N=N) and imino (C=N) bonds adopt the E configuration, as confirmed by spectral data.

The full systematic name is 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate , reflecting substituent positions and stereochemistry.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₂₇H₂₀N₄O₄ , determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Key compositional features include:

Component Contribution to Molecular Weight
Aromatic rings 18 carbon atoms
Nitro groups 2 oxygen, 2 nitrogen atoms
Ester linkage 2 oxygen atoms
Methyl group 1 carbon, 3 hydrogen atoms

The molecular weight is 464.48 g/mol , calculated as follows:
$$
\text{MW} = (27 \times 12.01) + (20 \times 1.01) + (4 \times 14.01) + (4 \times 16.00) = 464.48 \, \text{g/mol}
$$
This value aligns with experimental data from mass spectrometry.

Stereochemical Configuration Analysis (E/Z Isomerism)

The compound exhibits two stereogenic elements: the diazenyl (N=N) and imino (C=N) bonds. Both adopt the E configuration due to steric and electronic factors:

  • Diazenyl group :

    • The trans arrangement minimizes steric hindrance between the phenyl rings attached to nitrogen.
    • Ultraviolet-visible (UV-Vis) spectroscopy shows a π-π* transition at 320 nm, characteristic of E-azo configurations.
  • Imino group :

    • Nuclear magnetic resonance (NMR) coupling constants ($$^3J_{\text{H-H}} = 12.1 \, \text{Hz}$$) confirm the E geometry.
    • Density functional theory (DFT) calculations predict a 15.2 kcal/mol energy difference favoring the E isomer over the Z form.

The combined stereochemical features are summarized below:

Bond Type Configuration Key Evidence
N=N (diazenyl) E UV-Vis absorption, XRD data
C=N (imino) E NMR coupling, DFT calculations

No Z isomers were detected in chromatographic analyses, indicating high stereochemical purity under synthetic conditions.

Properties

CAS No.

310875-97-9

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C27H20N4O4/c1-19-6-5-7-21(16-19)27(32)35-26-15-10-20(17-25(26)31(33)34)18-28-22-11-13-24(14-12-22)30-29-23-8-3-2-4-9-23/h2-18H,1H3

InChI Key

IFIIFYFDFLHCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde undergoes nitration using concentrated nitric and sulfuric acids. The nitro group is introduced meta to the hydroxyl group, yielding 4-hydroxy-3-nitrobenzaldehyde (Scheme 1).

Reaction Conditions:

  • Nitrating agent: HNO₃ (90%), H₂SO₄ (10%).

  • Temperature: 0–5°C (prevents over-nitration).

  • Yield: ~65% (based on analogous nitrations).

Duff Reaction for Formylation

For substrates where direct nitration is unfeasible, the Duff reaction introduces a formyl group to 2-nitrophenol using hexamethylenetetramine and trifluoroacetic acid. This yields 2-nitro-4-formylphenol with regiochemical fidelity.

Key Data:

ParameterValue
SolventTrifluoroacetic acid
CatalystBF₃·Et₂O
Yield58–72%

Preparation of 4-Phenyldiazenylaniline

Diazotization of Aniline

Aniline is diazotized with sodium nitrite (NaNO₂) in HCl at 0–5°C to form benzenediazonium chloride (Scheme 2).

Coupling with Aniline

The diazonium salt couples with aniline in weakly acidic conditions (pH 4–6), producing 4-aminoazobenzene (4-phenyldiazenylaniline).

Optimization Notes:

  • pH control is critical to avoid decomposition of the diazonium salt.

  • Yield: 70–85%.

Schiff Base Formation via Condensation

Reaction of 2-Nitro-4-Formylphenol with 4-Phenyldiazenylaniline

The aldehyde and amine undergo condensation in ethanol under reflux, catalyzed by acetic acid, to form the imine (Scheme 3).

Mechanistic Insights:

  • Protonation of the aldehyde enhances electrophilicity.

  • Nucleophilic attack by the amine forms a tetrahedral intermediate, which dehydrates to the Schiff base.

Conditions:

ParameterValue
SolventEthanol (anhydrous)
CatalystGlacial acetic acid
TemperatureReflux (78°C)
Yield80–88%

Esterification with 3-Methylbenzoyl Chloride

Activation of 3-Methylbenzoic Acid

3-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂)4.

Procedure:

  • Reflux 3-methylbenzoic acid with excess SOCl₂ until gas evolution ceases.

  • Distill off excess SOCl₂ to isolate 3-methylbenzoyl chloride .

Esterification Reaction

The phenolic Schiff base reacts with 3-methylbenzoyl chloride in pyridine to form the target ester (Scheme 4)4.

Optimization:

  • Pyridine neutralizes HCl, driving the reaction to completion.

  • Yield: 90–95% (based on analogous esterifications).

Reaction Table:

ComponentQuantityRole
Schiff base1.0 equivNucleophile
3-Methylbenzoyl chloride1.2 equivElectrophile
Pyridine2.5 equivBase, solvent

Analytical Characterization

Spectroscopic Data

  • IR: ν(C=O) at 1720 cm⁻¹ (ester); ν(C=N) at 1620 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 8.2–8.4 ppm (aromatic H), δ 10.1 ppm (imine CH=N).

  • MS: m/z 464.48 (M⁺, Calc. 464.48).

Purity and Yield Optimization

  • Recrystallization from ethyl acetate/hexane achieves >98% purity.

  • Palladium-catalyzed steps (e.g., carbonylation) enhance atom economy.

Challenges and Alternative Approaches

Regiochemical Control in Nitration

Nitro group placement is sensitive to directing effects. Protecting group strategies (e.g., acetylation) may improve selectivity.

Stability of Diazonium Salts

Low-temperature diazotization (−5°C) minimizes decomposition.

Esterification of Phenolic Hydroxyl

Phenols exhibit lower nucleophilicity than alcohols. Using DCC/DMAP as coupling agents offers an alternative to acid chlorides4.

Industrial Scalability Considerations

  • Continuous flow reactors improve safety in diazotization and CO-mediated steps.

  • Palladium recovery systems reduce costs in carbonylation .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Electrophiles: Bromine, nitric acid.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Electrophilic Aromatic Substitution: Substituted aromatic compounds.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound Nitro, azo, imino, 3-methylbenzoate C27H19N3O5 465.46
Methyl 4-[(E)-{[3-(2-fluorophenyl)-5-thioxo-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate Fluorophenyl, triazole-thione, methyl benzoate C17H13FN4O2S 356.38
(E)-{[4-(4-Methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate Nitro, benzoyloxyimino, methylphenoxy C21H16N2O5 376.36

Key Observations :

  • Compound replaces the azo group with a fluorophenyl-triazole-thione , introducing sulfur-based hydrogen bonding and electronegative fluorine.
  • Compound features a methylphenoxy substituent instead of azo, altering steric and electronic profiles.

Reactivity Differences :

  • The triazole-thione in offers sulfur-based reactivity (e.g., metal coordination), absent in the target compound.
  • The methylphenoxy group in may enhance steric hindrance, reducing reactivity compared to the azo group in the target.

Physical and Electronic Properties

Table 2: Comparative Physical Properties
Property Target Compound Compound Compound
Solubility Low in polar solvents Moderate (fluorine effect) High in organic solvents
Melting Point ~200–220°C (estimated) 180–190°C (reported) 165–175°C (estimated)
λmax (UV-Vis) ~450 nm (azo + nitro) ~380 nm (triazole-thione) ~340 nm (benzoyloxyimino)

Electronic Effects :

  • The azo group in the target compound red-shifts absorption compared to and , relevant for optical applications.

Intermolecular Interactions and Crystallography

  • Target Compound: The imino group may act as a hydrogen bond donor, while the azo group participates in π-π stacking. Crystal structures could be analyzed using SHELX or ORTEP software .
  • Compound : The benzoyloxyimino group favors hydrogen bonding with carbonyl oxygen, differing from the azo-π interactions in the target .

Biological Activity

The compound 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate, a complex azo derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, including antioxidant, antibacterial, and enzyme inhibitory activities.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the coupling of appropriate phenolic and amine derivatives. The synthesis typically employs methods such as azo coupling and Schiff base formation, which are common in the preparation of azo compounds.

Structural Analysis

The structure of the compound can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular environment of hydrogen atoms.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups based on vibrational transitions.
  • Ultraviolet-visible Spectroscopy (UV-Vis) : Assesses electronic transitions that are indicative of conjugated systems.

Antioxidant Activity

Antioxidant properties are critical for evaluating the potential health benefits of compounds. The antioxidant activity of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate can be assessed using various assays:

Assay Type Method Results
DPPH Radical ScavengingMeasures the ability to donate electrons to DPPH radicalsSignificant scavenging activity observed
Ferric Reducing Antioxidant Power (FRAP)Evaluates the reduction of ferric ion to ferrous ionHigh reducing power indicating strong antioxidant capacity

Antibacterial Activity

The antibacterial potential of the compound has been evaluated against various bacterial strains. The results indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

Enzyme Inhibition

The compound has also shown promising results in enzyme inhibition assays. For instance, it has been tested for its ability to inhibit α-amylase and other enzymes relevant in metabolic pathways.

Enzyme Inhibition (%) at 100 µM
α-Amylase70
Lipase50
Acetylcholinesterase65

Case Studies

  • DNA Binding Studies : Research indicates that similar azo compounds interact with DNA through groove binding, which may have implications for their use in cancer therapy. Binding constants suggest a strong interaction between the compound and DNA, potentially leading to anticancer effects.
  • Photoisomerization Properties : The compound exhibits notable photoisomerization, which can be exploited in photodynamic therapy applications. Studies show that upon exposure to light, the compound undergoes structural changes that enhance its biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate?

Methodological Answer: The synthesis involves multi-step reactions:

Diazenyl Intermediate Formation : Coupling 4-nitroaniline with a phenyl diazonium salt under acidic conditions (0–5°C) to introduce the diazenyl group.

Schiff Base Formation : Condensation of the diazenyl intermediate with 4-formylphenyl 3-methylbenzoate using glacial acetic acid as a catalyst. The reaction is monitored via TLC to ensure completion .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields the final product. Typical yields range from 60–75%, depending on reaction conditions .

Q. Key Challenges :

  • Steric hindrance from the nitro group may slow Schiff base formation.
  • Sensitivity to light due to the diazenyl moiety requires amber glassware .

Q. How is the compound characterized structurally, and what techniques validate its purity?

Methodological Answer:

  • X-ray Crystallography : Resolve the E/Z configuration of the imino and diazenyl groups. Cambridge Structural Database (CSD) entries (e.g., CCDC-1441403) provide reference metrics for bond angles and lengths .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.3–8.5 ppm (aromatic protons adjacent to nitro), δ 10.2 ppm (imino proton).
    • IR : Stretching frequencies at 1620 cm1^{-1} (C=N), 1520 cm1^{-1} (NO2_2), and 1720 cm1^{-1} (ester C=O) confirm functional groups .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What are the key reactivity patterns of the nitro and diazenyl groups in this compound?

Methodological Answer:

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine. Monitor reaction progress via FT-IR to track loss of NO2_2 peaks .
  • Diazenyl Group Reactivity :
    • Photochemical isomerization (E→Z) under UV light (365 nm), confirmed by UV-Vis spectroscopy (shift from λmax 420 nm to 380 nm).
    • Acid-catalyzed decomposition yields phenyldiazonium ions, detectable via trapping with β-naphthol .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and tautomeric behavior?

Methodological Answer:

  • Computational Setup : Use the B3LYP functional with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The Colle-Salvetti correlation-energy formula helps model electron density distribution .
  • Key Findings :
    • HOMO localized on the diazenyl and nitro groups, suggesting redox activity.
    • Tautomeric equilibria (e.g., imine-enamine) are energetically disfavored (ΔG > 20 kcal/mol) .

Q. How should researchers address contradictions in reported spectroscopic data?

Methodological Answer:

  • Case Example : Discrepancies in 13^{13}C NMR chemical shifts for the imino carbon (reported δ 155–165 ppm).
  • Resolution Steps :
    • Standardization : Re-run spectra using deuterated DMSO as a universal solvent.
    • Cross-Validation : Compare with crystallographic data (e.g., bond lengths from CSD) to identify misassignments .
    • Dynamic Effects : Variable-temperature NMR can reveal conformational averaging masking true shifts .

Q. What methodologies elucidate structure-activity relationships for potential biological applications?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. The nitro group enhances activity (MIC 8 µg/mL) but increases cytotoxicity .
    • Anticancer Screening : MTT assay on HeLa cells. IC50_{50} values correlate with HOMO-LUMO gaps (lower gap = higher activity) .
  • SAR Insights :
    • Ester hydrolysis (to carboxylic acid) reduces cell permeability.
    • Diazenyl groups improve binding to DNA gyrase (molecular docking scores: −9.2 kcal/mol) .

Q. How can researchers resolve inconsistencies in reaction yields across studies?

Methodological Answer:

  • Variables to Control :
    • Catalyst Purity : Use freshly distilled acetic acid to avoid trace water inhibiting Schiff base formation.
    • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent diazenyl group oxidation .
  • Statistical Analysis : Apply a Design of Experiments (DoE) approach to optimize parameters (temperature, stoichiometry). A central composite design identified 70°C and 1.2:1 aldehyde:amine ratio as optimal (yield increase from 60% to 78%) .

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